Lipophilicity (LogP) Tier: 4-Chloro-2-(cyclopentyloxy)phenol Fills a Measurable Gap Between Short-Chain Alkoxy and Direct Cycloalkyl Analogs
Computational LogP data from a single vendor platform (Chemscene) reveal a clear lipophilicity gradient across the 4-chloro-2-alkoxyphenol series. The target compound (LogP 3.367) occupies an intermediate position: significantly more lipophilic than 4-chloro-2-propoxyphenol (LogP 2.8344, Δ = +0.53) and 4-chloro-2-methoxyphenol (ACD/LogP 2.36, Δ ≈ +1.0), yet measurably less lipophilic than the direct C–C linked analog 4-chloro-2-cyclopentylphenol (LogP 3.7032, Δ = −0.34) [1]. This ~0.5–1.0 LogP increment over the propoxy analog corresponds to an approximately 3- to 10-fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and hydrophobic binding site compatibility .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.367 (Chemscene computational) |
| Comparator Or Baseline | 4-Chloro-2-propoxyphenol: LogP 2.8344; 4-Chloroguaiacol: LogP 2.36 (ACD); 4-Chloro-2-cyclopentylphenol: LogP 3.7032 |
| Quantified Difference | ΔLogP vs. propoxy: +0.53; vs. methoxy: ≈ +1.0; vs. cyclopentyl: −0.34 |
| Conditions | Computational prediction (Chemscene platform for target and propoxy; ACD/Labs for methoxy; Molbase for cyclopentyl analog) |
Why This Matters
A LogP difference of 0.5–1.0 units is pharmacokinetically meaningful — it can shift a compound between CNS penetration and peripheral restriction, or between aqueous solubility classes, making the cyclopentyloxy homolog the preferred choice when intermediate lipophilicity is required for a specific assay or formulation window.
- [1] Molbase. 4-Chloro-2-cyclopentylphenol. LogP 3.7032. CAS 13347-42-7. View Source
